molecular formula C10H12O2S B13475841 1-((2-Methoxyphenyl)thio)propan-2-one

1-((2-Methoxyphenyl)thio)propan-2-one

Katalognummer: B13475841
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: XFRFXWPKIXJCBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Methoxyphenyl)thio)propan-2-one is an organic compound with the molecular formula C10H12O2S It is a thioether derivative of propanone, characterized by the presence of a methoxyphenyl group attached to a sulfur atom, which is further connected to a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-((2-Methoxyphenyl)thio)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylthiol with propanone under acidic or basic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the thioether bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-Methoxyphenyl)thio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-((2-Methoxyphenyl)thio)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-((2-Methoxyphenyl)thio)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Methoxyphenyl)propan-2-one: Similar structure but lacks the thioether group.

    Thiopropamine: Contains a thiophene ring instead of a methoxyphenyl group.

    4-Methoxyphenylacetone: Similar structure with a methoxy group on the phenyl ring.

Uniqueness

1-((2-Methoxyphenyl)thio)propan-2-one is unique due to the presence of both a methoxyphenyl group and a thioether linkage. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

1-(2-methoxyphenyl)sulfanylpropan-2-one

InChI

InChI=1S/C10H12O2S/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6H,7H2,1-2H3

InChI-Schlüssel

XFRFXWPKIXJCBA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CSC1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.